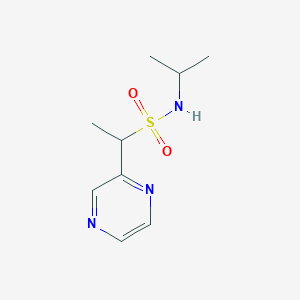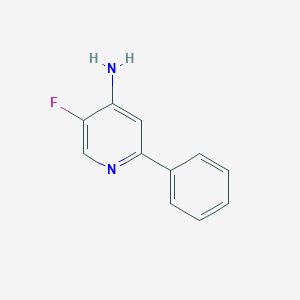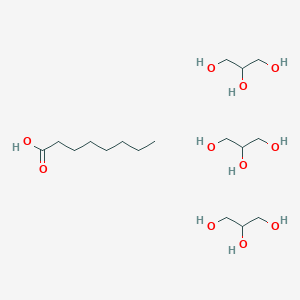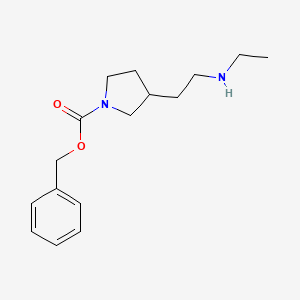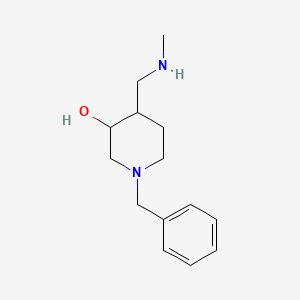
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol is a piperidine derivative that has garnered interest in various fields of scientific research. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Métodos De Preparación
The synthesis of 1-Benzyl-4-((methylamino)methyl)piperidin-3-ol typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as titanium tetrachloride, and bases like triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring molecules.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-((methylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, such as the CCR5 receptor, which is involved in the entry of HIV-1 into cells . The compound’s structure allows it to form strong interactions with these receptors, thereby inhibiting their function and preventing viral entry.
Comparación Con Compuestos Similares
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol can be compared with other piperidine derivatives such as:
1-Benzyl-4-methyl-piperidin-3-one hydrochloride: Similar in structure but differs in the presence of a ketone group instead of the hydroxyl group.
4-Piperidinone, 3-methyl-1-(phenylmethyl)-: Another piperidine derivative with a different substitution pattern
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
1-benzyl-4-(methylaminomethyl)piperidin-3-ol |
InChI |
InChI=1S/C14H22N2O/c1-15-9-13-7-8-16(11-14(13)17)10-12-5-3-2-4-6-12/h2-6,13-15,17H,7-11H2,1H3 |
Clave InChI |
XXYORQBLIVDNEL-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CCN(CC1O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


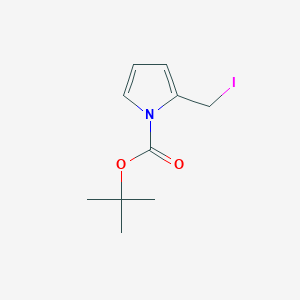

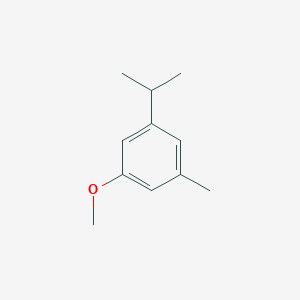
![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)
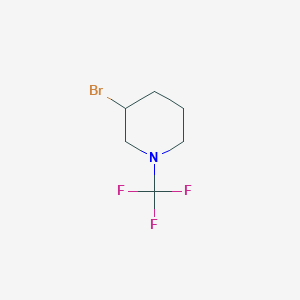
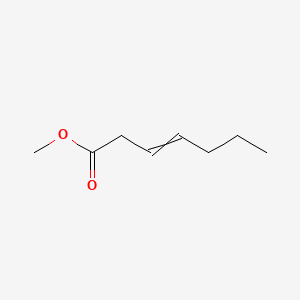
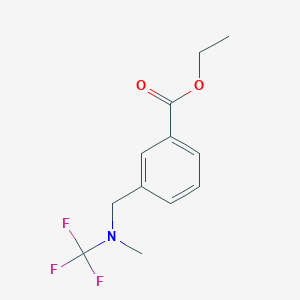
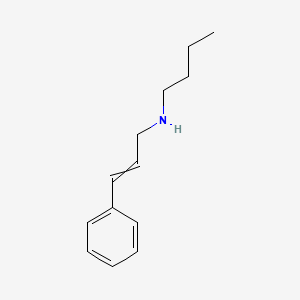
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
